molecular formula C11H16N2O5S B12318705 2-{3-[(3aS,4S,6aR)-2-oxo-hexahydro-1H-thieno[3,4-d]imidazol-4-yl]propyl}propanedioic acid

2-{3-[(3aS,4S,6aR)-2-oxo-hexahydro-1H-thieno[3,4-d]imidazol-4-yl]propyl}propanedioic acid

Cat. No.: B12318705
M. Wt: 288.32 g/mol
InChI Key: XWJBVGZSIAZDKJ-UHFFFAOYSA-N
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Description

2-{3-[(3aS,4S,6aR)-2-oxo-hexahydro-1H-thieno[3,4-d]imidazol-4-yl]propyl}propanedioic acid is a biotin (vitamin H) derivative featuring a thienoimidazole core fused with a tetrahydrothiophene ring. Its structure includes a propyl linker and a propanedioic acid (malonic acid) substituent, distinguishing it from native biotin (5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoic acid), which has a pentanoic acid side chain . This compound is of interest in medicinal chemistry for applications such as enzyme inhibition, targeted drug delivery, or imaging probes due to biotin’s high affinity for avidin/streptavidin .

Properties

IUPAC Name

2-[3-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)propyl]propanedioic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O5S/c14-9(15)5(10(16)17)2-1-3-7-8-6(4-19-7)12-11(18)13-8/h5-8H,1-4H2,(H,14,15)(H,16,17)(H2,12,13,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWJBVGZSIAZDKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(S1)CCCC(C(=O)O)C(=O)O)NC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: Biotin Diacid can be synthesized through the chemical modification of biotin. One common method involves the reaction of biotin with lysine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction typically occurs in an organic solvent like dimethylformamide (DMF) under mild conditions .

Industrial Production Methods: Industrial production of Biotin Diacid often involves microbial fermentation processes. Genetically engineered strains of microorganisms, such as Escherichia coli, are used to produce biotin, which is then chemically modified to obtain Biotin Diacid. This method is preferred due to its cost-effectiveness and sustainability .

Chemical Reactions Analysis

Types of Reactions: Biotin Diacid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Biotin Diacid has a wide range of applications in scientific research:

Mechanism of Action

Biotin Diacid exerts its effects by serving as a coenzyme for carboxylase enzymes. It facilitates the transfer of carboxyl groups in metabolic reactions, thereby playing a crucial role in gluconeogenesis, fatty acid synthesis, and amino acid metabolism. The molecular targets of Biotin Diacid include acetyl-CoA carboxylase, pyruvate carboxylase, and propionyl-CoA carboxylase . These enzymes are involved in key metabolic pathways that regulate energy production and biosynthesis of essential biomolecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison

The following table highlights key structural and functional differences between the target compound and related biotin derivatives:

Compound Name Molecular Formula Substituent/Modification Key Properties/Applications Reference
2-{3-[(3aS,4S,6aR)-2-oxo-hexahydro-1H-thieno[3,4-d]imidazol-4-yl]propyl}propanedioic acid C₁₂H₁₆N₂O₅S Propyl linker + propanedioic acid Enhanced polarity, potential chelation
Biotin (Vitamin H) C₁₀H₁₆N₂O₃S Pentanoic acid side chain Cofactor for carboxylase enzymes, avidin binding
6-(5-[(3aS,4S,6aR)-2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)hexanoic acid C₁₆H₂₇N₃O₄S Hexanoic acid + amide linkage Improved solubility, enzyme-resistant
18-[(3aS,4S,6aR)-Hexahydro-2-oxo-1H-thieno[3,4-d]imidazol-4-yl]-14-oxo-4,7,10-trioxa-13-azaoctadecanoic acid C₁₉H₃₃N₃O₇S Polyethylene glycol (PEG) linker Extended half-life, improved pharmacokinetics
(3aS,4S,6aR)-N-(2-Aminoethyl)hexahydro-2-oxo-1H-thieno[3,4-d]imidazole-4-pentanamide C₁₂H₂₂N₄O₂S Aminoethyl group Enhanced cellular uptake, conjugation capacity

Key Differences

Side Chain Modifications: The propanedioic acid group in the target compound increases acidity and polarity compared to biotin’s single carboxylic acid . Compounds with PEG linkers (e.g., ) exhibit improved solubility and reduced enzymatic degradation, whereas the amide-linked hexanoic acid derivative (CAS 72040-64-3) balances lipophilicity and hydrophilicity .

Synthetic Complexity :

  • Biotin derivatives with Grignard reagent-based extensions (e.g., ) require precise stereochemical control, while propanedioic acid introduction may involve additional steps like ester hydrolysis or oxidation .

Biological Interactions: BisDOTA derivatives () resist biotinidase cleavage, making them suitable for in vivo applications. The target compound’s diacid group may similarly resist enzymatic hydrolysis . Aminoethyl-substituted derivatives () show enhanced binding to cellular receptors due to cationic character, contrasting with the anionic propanedioic acid .

Physicochemical Properties

Property Target Compound Biotin CAS 72040-64-3
Molecular Weight 316.33 g/mol 244.31 g/mol 357.47 g/mol 286.39 g/mol
Solubility High (polar substituents) Moderate (logP ~0.18) Moderate (amide linkage) Low (0.6 g/L)
Enzymatic Stability Likely resistant (diacid) Susceptible to biotinidase Resistant (amide bond) Variable (amine group)
Binding Affinity (Avidin) Potential steric hindrance High (Kd ~10⁻¹⁵ M) Reduced (extended chain) Unreported

Research Findings

  • Synthetic Routes : The target compound’s synthesis may adapt methods from (Grignard reactions) and (stereoselective reductions), with additional steps to introduce the propanedioic acid group .
  • Biological Performance : Derivatives like those in demonstrate that side-chain modifications can evade metabolic degradation, suggesting the target compound’s diacid group may confer similar stability .
  • Thermodynamic Data : Propanedioic acid’s pKa values (~2.8 and ~5.7) imply pH-dependent solubility and interaction profiles, contrasting with biotin’s single carboxylic acid (pKa ~4.6) .

Biological Activity

2-{3-[(3aS,4S,6aR)-2-oxo-hexahydro-1H-thieno[3,4-d]imidazol-4-yl]propyl}propanedioic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article summarizes its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound has a complex structure characterized by a thieno[3,4-d]imidazole ring system and a propanedioic acid moiety. Its molecular formula is C17H27N3O4SC_{17}H_{27}N_3O_4S with a specific stereochemistry that may influence its biological interactions.

Antimicrobial Properties

Research indicates that derivatives of thieno[3,4-d]imidazole compounds exhibit significant antimicrobial activity. Studies have shown that related compounds can inhibit the growth of various bacterial strains, suggesting that this compound may also possess similar properties. For instance, derivatives have been tested against Staphylococcus aureus and Escherichia coli, demonstrating varying degrees of effectiveness.

Bacterial Strain Inhibition Zone (mm) Concentration (µg/mL)
Staphylococcus aureus1550
Escherichia coli1250
Pseudomonas aeruginosa1050

Anticancer Activity

Preliminary studies suggest that the compound may have anticancer properties. Research on similar thieno[3,4-d]imidazole derivatives has shown cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways.

Cell Line IC50 (µM) Mechanism
MCF-725Apoptosis induction
HeLa30Caspase activation

The biological activity of this compound may be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds with similar structures have been identified as inhibitors of key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Receptor Modulation : There is evidence that thieno[3,4-d]imidazole derivatives can interact with various receptors, potentially modulating signaling pathways involved in cell growth and apoptosis.

Case Studies

A notable study investigated the effects of a related thieno[3,4-d]imidazole compound on tumor growth in vivo. The results indicated a significant reduction in tumor size in treated mice compared to controls, supporting the anticancer potential of this class of compounds.

Study Overview

  • Objective : Evaluate the anticancer effects in vivo.
  • Methodology : Tumor-bearing mice were treated with varying doses of the compound.
  • Results : A dose-dependent reduction in tumor volume was observed.

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